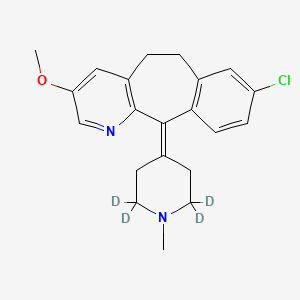

(S)-Bicalutamide (1S)-Camphanic Acid Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

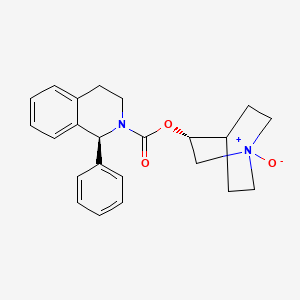

(S)-Bicalutamide (1S)-Camphanic Acid Ester is a chemical compound that combines the properties of (S)-Bicalutamide and (1S)-Camphanic Acid Ester (S)-Bicalutamide is a non-steroidal anti-androgen used primarily in the treatment of prostate cancer, while (1S)-Camphanic Acid Ester is derived from camphor, a bicyclic monoterpene

科学的研究の応用

(S)-Bicalutamide (1S)-Camphanic Acid Ester has several scientific research applications:

Chemistry: It is used as a model compound to study esterification and other organic reactions.

Biology: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent.

Medicine: It is investigated for its potential use in treating prostate cancer and other androgen-dependent conditions.

Industry: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

作用機序

Target of Action

The primary target of (S)-Bicalutamide (1S)-Camphanic Acid Ester is the androgen receptor . Androgen receptors are nuclear receptors that are activated by binding with androgenic hormones, primarily testosterone and dihydrotestosterone .

Mode of Action

This compound is a nonsteroidal anti-androgen . It binds to the androgen receptor with high affinity, blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue . This prevents any androgen-dependent DNA or protein synthesis, effectively inhibiting the effects of these hormones in the prostate .

Biochemical Pathways

The compound’s action primarily affects the androgen signaling pathway . By binding to the androgen receptor, it prevents the translocation of the receptor into the nucleus, inhibiting the subsequent transcriptional activity . This leads to a decrease in the expression of androgen-responsive genes, which can inhibit the proliferation of prostate cancer cells and induce apoptosis .

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, and methanol This suggests that it may have good bioavailability

Result of Action

The result of the action of this compound is the inhibition of the growth of prostate cancer cells . By blocking the action of androgens, it can inhibit the proliferation of these cells and induce apoptosis . This can lead to a decrease in the size of prostate tumors and a reduction in the symptoms of prostate cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of androgens in the body can affect the efficacy of the compound . Additionally, the compound’s stability and efficacy can be affected by the pH and temperature of its environment

Safety and Hazards

The safety and hazards associated with “(S)-Bicalutamide (1S)-Camphanic Acid Ester” would depend on its specific structure and properties. In general, esters can be harmful if swallowed, cause skin and eye irritation, and may be toxic if inhaled . They should be handled with appropriate personal protective equipment and precautions should be taken to avoid dust formation and inhalation of vapors .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Bicalutamide (1S)-Camphanic Acid Ester typically involves the esterification of (S)-Bicalutamide with (1S)-Camphanic Acid. This reaction can be carried out using various esterification methods, such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane, with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques like chromatography and crystallization ensures the high purity of the final product.

化学反応の分析

Types of Reactions

(S)-Bicalutamide (1S)-Camphanic Acid Ester can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

類似化合物との比較

Similar Compounds

®-Bicalutamide: The enantiomer of (S)-Bicalutamide, which has different pharmacological properties.

Flutamide: Another non-steroidal anti-androgen used in the treatment of prostate cancer.

Nilutamide: A similar compound with anti-androgenic activity.

Uniqueness

(S)-Bicalutamide (1S)-Camphanic Acid Ester is unique due to its combination of (S)-Bicalutamide and (1S)-Camphanic Acid, which may offer improved pharmacokinetic properties and therapeutic potential compared to other anti-androgens. Its unique structure allows for specific interactions with androgen receptors, making it a valuable compound for further research and development.

特性

IUPAC Name |

[(2S)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25?,26-,27?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOWAADSTULBRZ-WTGGTCQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2(CCC1(OC2=O)C(=O)O[C@](C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F4N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride](/img/structure/B564376.png)